molecular formula C17H21ClNO3P B065847 Diphenyl piperidine-2-phosphonate hcl CAS No. 174298-15-8

Diphenyl piperidine-2-phosphonate hcl

Cat. No.: B065847
CAS No.: 174298-15-8
M. Wt: 353.8 g/mol
InChI Key: DUBCYEVOEHZSNF-UHFFFAOYSA-N
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Description

Diphenyl piperidine-2-phosphonate hydrochloride is a chemical compound with the molecular formula C17H20ClNO2P It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a phosphonate group attached to the second carbon of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl piperidine-2-phosphonate hydrochloride typically involves the following steps:

    Formation of Piperidine Derivative: The initial step involves the preparation of a piperidine derivative. This can be achieved through the reaction of piperidine with appropriate reagents to introduce the desired substituents.

    Phosphonation: The piperidine derivative is then reacted with a phosphonating agent, such as diphenylphosphine oxide, under controlled conditions to introduce the phosphonate group at the second carbon position.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of diphenyl piperidine-2-phosphonate hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diphenyl piperidine-2-phosphonate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the phosphonate group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Diphenyl piperidine-2-phosphonate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which diphenyl piperidine-2-phosphonate hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl pyrrolidine-2-phosphonate hydrochloride: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.

    Diphenyl methylphosphonate: Lacks the piperidine ring, featuring a simpler structure.

    Diphenyl ethylphosphonate: Similar to diphenyl methylphosphonate but with an ethyl group.

Uniqueness

Diphenyl piperidine-2-phosphonate hydrochloride is unique due to the presence of both the piperidine ring and the phosphonate group, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Biological Activity

Diphenyl piperidine-2-phosphonate hydrochloride (DPPHCl) is a phosphonate compound with significant potential in various biological applications. Its unique chemical structure, which includes a piperidine ring and two phenyl groups, allows it to interact with biological systems in complex ways. This article provides a detailed overview of the biological activity of DPPHCl, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C₁₇H₂₁ClNO₃P
  • Molecular Weight : 353.78 g/mol
  • Structure : DPPHCl consists of a piperidine ring substituted with two phenyl groups and a phosphonate functional group, enhancing its solubility and reactivity.

DPPHCl exhibits its biological effects primarily through interactions with enzymes and receptors in biological systems. The phosphonate group can mimic phosphate groups, allowing DPPHCl to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can influence various biochemical pathways, including:

  • Enzyme Inhibition : DPPHCl has been shown to inhibit serine proteases by forming covalent bonds with serine residues at the active site, effectively blocking substrate access .
  • Cellular Processes : The compound may affect cellular signaling pathways related to growth and apoptosis, potentially influencing cancer cell proliferation.

Biological Activities

  • Antiviral Activity : Research indicates that phosphonates like DPPHCl may inhibit viral replication, suggesting potential applications in antiviral therapy.
  • Antitumor Properties : Preliminary studies show that DPPHCl may possess antitumor activity, although further research is necessary to elucidate its efficacy and mechanisms in cancer treatment.
  • Neuroprotective Effects : There is ongoing research into the neuroprotective properties of DPPHCl, particularly its potential role in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of DPPHCl and its analogs:

  • Study on Enzyme Inhibition : A study demonstrated that DPPHCl effectively inhibited trypsin-like serine proteases, with IC50 values indicating strong potency . This suggests its utility as a tool for enzyme inhibition studies.
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of DPPHCl revealed favorable absorption characteristics, including high oral bioavailability and prolonged plasma half-life, making it a candidate for therapeutic development .

Comparative Analysis with Related Compounds

The following table compares DPPHCl with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Diphenyl piperidin-2-ylphosphonateC₁₇H₂₀NO₃PLacks hydrochloride; different substitution pattern
Diphenyl pyrrolidine-2-phosphonateC₁₆H₁₉NO₃PPyrrolidine ring instead of piperidine
Phenyl piperidine-2-phosphonateC₁₃H₁₅NO₃PContains only one phenyl group

DPPHCl stands out due to its specific combination of functional groups that may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

2-diphenoxyphosphorylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20NO3P.ClH/c19-22(17-13-7-8-14-18-17,20-15-9-3-1-4-10-15)21-16-11-5-2-6-12-16;/h1-6,9-12,17-18H,7-8,13-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBCYEVOEHZSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClNO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598765
Record name Diphenyl piperidin-2-ylphosphonate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174298-15-8
Record name Phosphonic acid, 2-piperidinyl-, diphenyl ester, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174298-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenyl piperidin-2-ylphosphonate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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